molecular formula C9H15N3O2 B13633934 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid

Cat. No.: B13633934
M. Wt: 197.23 g/mol
InChI Key: XXHCVJRQEZZHLO-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound that features an imidazole ring substituted with dimethyl groups and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of dimethyl groups at the 4 and 5 positions. The propanoic acid moiety is then attached through a series of reactions involving methylation and amination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The imidazole ring can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the imidazole ring.

Scientific Research Applications

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethyl-1h-imidazol-1-yl)propanoic acid: Lacks the methylamino group.

    2-(Methylamino)propanoic acid: Lacks the imidazole ring.

    4,5-Dimethylimidazole: Lacks the propanoic acid moiety.

Uniqueness

3-(4,5-Dimethyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid is unique due to the combination of its imidazole ring, dimethyl groups, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

3-(4,5-dimethylimidazol-1-yl)-2-(methylamino)propanoic acid

InChI

InChI=1S/C9H15N3O2/c1-6-7(2)12(5-11-6)4-8(10-3)9(13)14/h5,8,10H,4H2,1-3H3,(H,13,14)

InChI Key

XXHCVJRQEZZHLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CC(C(=O)O)NC)C

Origin of Product

United States

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